molecular formula C9H7N5 B15248237 1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole

1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole

Cat. No.: B15248237
M. Wt: 185.19 g/mol
InChI Key: RUQQVOLUDPEPIJ-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a triazole and a benzimidazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-phenylenediamine with triazole derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as trichloroacetic acid (TCAA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or benzimidazole rings .

Scientific Research Applications

1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-yl)phenol
  • 1-(1H-1,2,4-Triazol-3-yl)-1H-tetrazole
  • 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine

Uniqueness

1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This duality allows it to interact with a broader range of biological targets compared to simpler triazole or benzimidazole derivatives .

Properties

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

IUPAC Name

1-(1,2,4-triazol-4-yl)benzimidazole

InChI

InChI=1S/C9H7N5/c1-2-4-9-8(3-1)10-5-14(9)13-6-11-12-7-13/h1-7H

InChI Key

RUQQVOLUDPEPIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2N3C=NN=C3

Origin of Product

United States

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